molecular formula C21H18N2O2 B296795 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

Katalognummer B296795
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: XKYDVBVTEUKIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer.

Wirkmechanismus

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in hypoxic tumor cells. Once activated, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide releases a DNA crosslinking agent that causes DNA damage and ultimately leads to cell death. This mechanism of action is unique and has shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been shown to have minimal toxicity in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments are its potent anti-tumor activity, unique mechanism of action, and minimal toxicity. However, there are some limitations to using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments. One limitation is that it requires the presence of NQO1 to be activated, which may limit its effectiveness in tumors that do not overexpress this enzyme. Another limitation is that 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its effectiveness in tumors that do not overexpress NQO1. Additionally, clinical trials are needed to determine the safety and efficacy of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in humans. Overall, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide shows great promise as a novel anti-cancer drug, and further research is needed to fully realize its potential.

Synthesemethoden

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is synthesized using a multi-step process, starting with the reaction of 2-aminobenzo[cd]indole with acetic anhydride to form 2-acetamido-2-oxobenzo[cd]indole. This intermediate is then reacted with 1-phenylethylamine to form the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been studied extensively in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide works by targeting the hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. This makes 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide a promising candidate for combination therapy with other anti-cancer drugs.

Eigenschaften

Molekularformel

C21H18N2O2

Molekulargewicht

330.4 g/mol

IUPAC-Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)22-19(24)13-23-18-12-6-10-16-9-5-11-17(20(16)18)21(23)25/h2-12,14H,13H2,1H3,(H,22,24)

InChI-Schlüssel

XKYDVBVTEUKIDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.